Cas no 13288-83-0 (3-(4-aminophenyl)-1-phenyl-1H-pyrazol-5-amine)

3-(4-Aminophenyl)-1-phenyl-1H-pyrazol-5-amine is a heterocyclic aromatic compound featuring both pyrazole and aniline functional groups. Its bifunctional structure, with primary amine substituents at the 4-position of the phenyl ring and the 5-position of the pyrazole core, makes it a versatile intermediate in organic synthesis. The compound is particularly valuable in the development of pharmaceuticals, agrochemicals, and dyes due to its ability to participate in condensation, azo-coupling, and other electrophilic substitution reactions. Its rigid aromatic framework enhances stability, while the reactive amine groups facilitate further derivatization. This compound is often utilized in research focused on heterocyclic chemistry and medicinal chemistry applications.
3-(4-aminophenyl)-1-phenyl-1H-pyrazol-5-amine structure
13288-83-0 structure
Product name:3-(4-aminophenyl)-1-phenyl-1H-pyrazol-5-amine
CAS No:13288-83-0
MF:C15H14N4
MW:250.29846
CID:1236534
PubChem ID:202779

3-(4-aminophenyl)-1-phenyl-1H-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(4-aminophenyl)-1-phenyl-1H-pyrazol-5-amine
    • 1H-Pyrazol-5-amine, 3-(4-aminophenyl)-1-phenyl-
    • 5-(4-Aminophenyl)-2-phenyl-2H-pyrazol-3-ylamine
    • 5-(4-Amino-phenyl)-2-phenyl-2H-pyrazol-3-ylamine
    • 5-(4-aminophenyl)-2-phenylpyrazol-3-amine
    • CBDivE_000931
    • 5-Amino-3-(p-aminophenyl)-1-phenylpyrazole
    • AKOS000546408
    • Pyrazole, 5-amino-3-(p-aminophenyl)-1-phenyl-
    • STK328135
    • 13288-83-0
    • AG-690/33892054
    • HZNCNTSMTYTUSA-UHFFFAOYSA-N
    • SCHEMBL14132986
    • MLS000029548
    • DTXSID80157829
    • CBDivE_004175
    • 5-25-12-00232 (Beilstein Handbook Reference)
    • 1-phenyl-3-p-aminophenyl-5-aminopyrazole
    • CHEMBL1362056
    • HMS2190G11
    • BRN 0218905
    • SMR000008733
    • 3-(4-aminophenyl)-1-phenyl-1H-pyrazol-5-ylamine
    • MDL: MFCD00558899
    • Inchi: InChI=1S/C15H14N4/c16-12-8-6-11(7-9-12)14-10-15(17)19(18-14)13-4-2-1-3-5-13/h1-10H,16-17H2
    • InChI Key: HZNCNTSMTYTUSA-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)N)N

Computed Properties

  • Exact Mass: 250.12202
  • Monoisotopic Mass: 250.121846464g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 69.9Ų

Experimental Properties

  • PSA: 69.86

3-(4-aminophenyl)-1-phenyl-1H-pyrazol-5-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM493986-1g
3-(4-Aminophenyl)-1-phenyl-1H-pyrazol-5-amine
13288-83-0 97%
1g
$291 2022-06-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1627930-5g
3-(4-Aminophenyl)-1-phenyl-1H-pyrazol-5-amine
13288-83-0 98%
5g
¥11902.00 2024-08-09

Additional information on 3-(4-aminophenyl)-1-phenyl-1H-pyrazol-5-amine

Introduction to 3-(4-aminophenyl)-1-phenyl-1H-pyrazol-5-amine and Its Significance in Modern Chemical Biology

3-(4-aminophenyl)-1-phenyl-1H-pyrazol-5-amine, with the CAS number 13288-83-0, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This heterocyclic amine has garnered attention due to its unique structural properties and potential applications in drug discovery and molecular imaging. The compound's molecular framework, featuring a pyrazole core substituted with aromatic and amino functional groups, makes it a versatile scaffold for designing bioactive molecules.

The pyrazole ring is a prominent pharmacophore in medicinal chemistry, known for its ability to interact with biological targets such as enzymes and receptors. The presence of two phenyl groups and an amino group at the 4-position of the pyrazole ring enhances its binding affinity and modulatory capabilities. This structural motif has been extensively explored in the development of therapeutic agents targeting various diseases, including cancer, inflammation, and neurodegenerative disorders.

In recent years, 3-(4-aminophenyl)-1-phenyl-1H-pyrazol-5-amine has been investigated for its potential role in modulating signaling pathways involved in cell proliferation and apoptosis. Studies have demonstrated that this compound can interact with key proteins such as kinases and transcription factors, thereby influencing critical biological processes. The amino group at the 4-position of the pyrazole ring provides a site for further chemical modification, allowing researchers to fine-tune its pharmacological properties.

One of the most compelling aspects of 3-(4-aminophenyl)-1-phenyl-1H-pyrazol-5-amine is its utility as a precursor in the synthesis of more complex bioactive molecules. Researchers have leveraged this compound to develop novel inhibitors targeting specific enzymatic pathways implicated in disease progression. For instance, derivatives of this molecule have shown promise in inhibiting Janus kinases (JAKs), which are overexpressed in certain inflammatory conditions. The ability to derivatize 3-(4-aminophenyl)-1-phenyl-1H-pyrazol-5-amine into structurally diverse analogs has opened up new avenues for drug development.

The compound's potential extends beyond traditional small-molecule drug design. Recent advancements in chemical biology have highlighted its role in molecular imaging techniques, where it can be labeled with fluorescent probes for visualization of biological targets in vitro and in vivo. The high affinity of 3-(4-aminophenyl)-1-phenyl-1H-pyrazol-5-amine for certain receptors has made it a valuable tool for studying receptor-ligand interactions and assessing drug efficacy.

From a synthetic chemistry perspective, 3-(4-aminophenyl)-1-phenyl-1H-pyrazol-5-amine serves as an excellent intermediate for constructing more complex heterocyclic systems. The pyrazole core can be further functionalized through various chemical reactions, including nucleophilic substitution, cyclization, and cross-coupling reactions. These synthetic strategies have enabled the creation of libraries of derivatives with tailored biological activities, facilitating high-throughput screening for drug discovery.

The growing interest in 3-(4-aminophenyl)-1-phenyl-1H-pyrazol-5-amine is also driven by its potential applications in combinatorial chemistry and library synthesis. By incorporating this compound into diverse molecular frameworks, researchers can generate large collections of compounds with varied pharmacological profiles. Such libraries are instrumental in identifying lead compounds for further optimization and development into clinical candidates.

In conclusion, 3-(4-aminophenyl)-1-phenyl - 1H-pyrazol -5-amine (CAS no. 13288 - 83 -0) represents a promising scaffold with broad applications in chemical biology and pharmaceutical research. Its unique structural features and modulatory capabilities make it a valuable tool for drug discovery, molecular imaging, and synthetic chemistry. As research continues to uncover new therapeutic applications for this compound, it is likely to remain a cornerstone of innovation in the field.

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